molecular formula C6H11N5 B13100341 2-hydrazinyl-N,5-dimethylpyrimidin-4-amine

2-hydrazinyl-N,5-dimethylpyrimidin-4-amine

Cat. No.: B13100341
M. Wt: 153.19 g/mol
InChI Key: ZFYBWEBYQSOEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-N,5-dimethylpyrimidin-4-amine (CAS 329783-11-1) is a high-purity chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a molecular formula of C 6 H 11 N 5 and a molecular weight of 153.19 g/mol . Its structure integrates two privileged scaffolds in molecular design: a pyrimidine ring and a hydrazine functional group . The pyrimidine scaffold is a fundamental component of nucleic acids and many pharmaceuticals, making it a key structure in the development of bioactive molecules . Pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their widespread presence in compounds with anticancer, antiviral, and antimicrobial activities . The hydrazinyl side chain serves as a highly versatile and reactive handle for synthetic chemistry. It acts as a potent nucleophile, enabling researchers to construct more complex nitrogen-containing heterocycles, such as pyrazoles and triazoles, through condensation reactions with carbonyl groups . This makes this compound a valuable synthon for generating diverse molecular libraries for high-throughput screening. The primary research value of this compound lies in its role as a versatile intermediate. It can be utilized in nucleophilic substitution reactions and cyclocondensation processes to create novel chemical entities for various research programs . Specific related compounds featuring the pyrimidin-4-amine structure have been investigated in research for their potential as antitumor agents, functioning as inhibitors of receptor tyrosine kinases . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

2-hydrazinyl-N,5-dimethylpyrimidin-4-amine

InChI

InChI=1S/C6H11N5/c1-4-3-9-6(11-7)10-5(4)8-2/h3H,7H2,1-2H3,(H2,8,9,10,11)

InChI Key

ZFYBWEBYQSOEER-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC)NN

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Hydrazinyl N,5 Dimethylpyrimidin 4 Amine

Established Precursor Synthesis for Pyrimidine (B1678525) Core Formation

The construction of the N,5-dimethylpyrimidin-4-amine core is a critical first step in the synthesis of the target molecule. This is typically achieved through a cyclocondensation reaction, a common and effective method for forming the pyrimidine ring.

Approaches to N,5-Dimethylpyrimidin-4-amine Intermediates

A plausible and efficient route to N,5-dimethylpyrimidin-4-amine involves the condensation of an amidine with a β-dicarbonyl compound or a related reactive intermediate. Specifically, the reaction of N-methylacetamidine with a suitable three-carbon synthon, such as 2-methyl-3-oxopropanenitrile, in the presence of a base, would lead to the formation of the desired pyrimidine ring system. This approach is advantageous as it allows for the direct incorporation of the required methyl groups at positions 2 and 5, as well as the amino group which can be subsequently methylated or can be a methylamino group from the start depending on the choice of the amidine.

While specific literature detailing the synthesis of N,5-dimethylpyrimidin-4-amine is not extensively available, the general principles of pyrimidine synthesis from amidines are well-established. The reaction conditions for such condensations typically involve the use of a base, such as an alkoxide, in an alcoholic solvent. The temperature and reaction time are crucial parameters that need to be optimized to maximize the yield of the desired pyrimidine intermediate.

Introduction of the Hydrazinyl Moiety at Position 2

With the N,5-dimethylpyrimidin-4-amine core in hand, the next critical transformation is the introduction of the hydrazinyl group at the 2-position. This is most commonly achieved by first introducing a good leaving group, typically a halogen, at the 2-position, followed by nucleophilic substitution with hydrazine (B178648).

Nucleophilic Substitution Reactions with Halogenated Pyrimidines

The most direct and widely employed method for introducing the hydrazinyl group is through the nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine precursor. The synthesis of the key intermediate, 2-chloro-N,5-dimethylpyrimidin-4-amine, can be accomplished by treating N,5-dimethyl-4-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is a standard procedure for converting hydroxypyrimidines to their corresponding chloropyrimidines. The use of POCl₃, often in the presence of a base like pyridine (B92270) or N,N-dimethylaniline, facilitates the conversion under thermal conditions.

Once the 2-chloro-N,5-dimethylpyrimidin-4-amine intermediate is obtained, it can be reacted with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or isopropanol. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the pyrimidine ring and displacing the chloride ion.

A closely related synthesis of 2-hydrazino-4-amino-5-methyl-pyrimidine has been reported, where 2-chloro-4-methyl-pyrimidine was treated with hydrazine hydrate at 100°C for 1.5 hours to yield the desired product. nih.gov This precedent strongly supports the feasibility of this approach for the synthesis of 2-hydrazinyl-N,5-dimethylpyrimidin-4-amine.

Condensation Reactions with Hydrazine Hydrate

The reaction of the 2-chloro-N,5-dimethylpyrimidin-4-amine with hydrazine hydrate is a classic condensation reaction. The reaction conditions can be varied to optimize the yield and purity of the final product. Key parameters include the reaction temperature, the concentration of hydrazine hydrate, and the choice of solvent.

Table 1: Representative Reaction Conditions for Hydrazinolysis of Chloropyrimidines

Chloropyrimidine SubstrateHydrazine Hydrate (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
2-Chloro-4-methyl-pyrimidineExcess (e.g., 5-10)Ethanol1001.5Not specified
2,4-DichloropyrimidineExcessEthanolReflux2-4Moderate to Good
2-ChloropyrimidineExcessIsopropanolReflux3-6Good

Note: The data in this table is illustrative and based on general procedures for similar reactions. Specific conditions for 2-chloro-N,5-dimethylpyrimidin-4-amine would require experimental optimization.

Palladium-Catalyzed Cross-Coupling Methodologies

In addition to classical nucleophilic substitution, modern cross-coupling methodologies offer an alternative route for the introduction of the hydrazinyl moiety. Palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, has been successfully applied to the coupling of hydrazine derivatives with aryl and heteroaryl halides. nih.govnih.gov

This approach would involve the reaction of 2-chloro-N,5-dimethylpyrimidin-4-amine with a protected hydrazine, such as tert-butyl carbazate, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The use of a protected hydrazine is often necessary to prevent side reactions and to control the regioselectivity of the coupling. Subsequent deprotection would then yield the desired 2-hydrazinyl product.

While this method can offer advantages in terms of milder reaction conditions and broader substrate scope, it often requires careful optimization of the catalyst system (palladium precursor and ligand) and the base. The cost and air-sensitivity of the catalysts and ligands can also be a consideration for large-scale synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step.

For the initial pyrimidine ring formation, key parameters to consider include the stoichiometry of the reactants, the choice and concentration of the base, the reaction temperature, and the method of product isolation and purification.

In the crucial step of introducing the hydrazinyl group via nucleophilic substitution, several factors can be fine-tuned to maximize the yield and minimize the formation of byproducts. The temperature of the reaction is a critical parameter; higher temperatures generally lead to faster reaction rates but may also promote the formation of undesired side products. The concentration of hydrazine hydrate is also important, with an excess often being used to drive the reaction to completion. The choice of solvent can influence the solubility of the reactants and the rate of the reaction.

For palladium-catalyzed cross-coupling reactions, the selection of the appropriate ligand is paramount for achieving high catalytic activity and selectivity. The nature of the base and the solvent also play a crucial role in the efficiency of the catalytic cycle. Screening of different combinations of ligands, bases, and solvents is often necessary to identify the optimal conditions for a specific substrate.

Temperature and Pressure Influences on Conversion and Purity

Temperature is a crucial parameter in the synthesis of this compound, directly impacting the reaction kinetics. Generally, increasing the reaction temperature accelerates the rate of the nucleophilic substitution reaction. For the synthesis of a structurally similar compound, 2-hydrazino-4-amino-5-methyl-pyrimidine, a reaction temperature of 100°C was employed. prepchem.com For related syntheses of hydrazinopyridine derivatives, temperatures can range from 100-150°C, with an optimal range often being 125-130°C. google.com

Higher temperatures can, however, also lead to the formation of side products, thereby reducing the purity of the final product. Therefore, the reaction temperature must be carefully controlled to achieve a balance between a reasonable reaction rate and high product purity. The optimal temperature is typically determined through experimental optimization.

The reaction is generally carried out at atmospheric pressure, often under reflux conditions to maintain a constant temperature. There is no indication in the available literature that applying pressures above or below atmospheric pressure would provide any significant advantages for this type of reaction.

Table 2: Temperature Effects on the Synthesis of Hydrazinyl-pyrimidines

Temperature RangeEffect on ConversionEffect on Purity
Room TemperatureVery slow to no reaction.High purity if any product is formed.
80-100°CModerate to good conversion rates.Generally good purity with minimal side products.
>100°CHigh conversion rates.Increased potential for side product formation.

Catalytic Systems and Their Impact on Synthetic Efficiency

The nucleophilic aromatic substitution reaction between a chloro-substituted pyrimidine and hydrazine is typically a facile process that does not necessitate the use of a catalyst. The high nucleophilicity of hydrazine is usually sufficient to drive the reaction to completion under appropriate temperature and solvent conditions.

However, in cases where the chloro-substituent is less reactive, a catalyst could potentially enhance the reaction rate. Phase-transfer catalysts, for instance, could be employed if the reaction is carried out in a biphasic system. These catalysts facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the substrate is located.

In some related nucleophilic substitution reactions, the use of a base can be considered catalytic in the sense that it neutralizes the hydrogen halide formed during the reaction, thus preventing the protonation of the nucleophile and maintaining its reactivity. For the reaction with hydrazine, which is itself a base, an external base is often not required.

For the specific synthesis of this compound from its chloro-precursor, the reaction is generally performed without a catalyst.

Purification Techniques for this compound

After the synthesis, the crude this compound product needs to be purified to remove unreacted starting materials, by-products, and residual solvent. The purification strategy largely depends on the physical properties of the product and the nature of the impurities.

Crystallization is a common and effective method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while the impurities remain in the solution. The choice of solvent is crucial for successful crystallization. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Mixtures of solvents, such as ethanol-water or acetone-water, can also be used. google.com For a similar compound, washing the precipitated crystals with 50% aqueous methanol (B129727) was reported. prepchem.com

Filtration is used to separate the purified solid product from the mother liquor after crystallization. The collected solid is then typically washed with a small amount of cold solvent to remove any remaining impurities adhering to the crystal surface.

Chromatography can be employed for more challenging purifications where crystallization is not effective. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a suitable eluent system can separate the desired product from impurities based on their differential adsorption to the stationary phase and solubility in the mobile phase. google.com

Washing with appropriate solvents can also be a simple and effective purification step. For instance, washing the crude product with a solvent in which the desired product is insoluble but the impurities are soluble can significantly improve its purity. Ether is a solvent that has been used for washing similar hydrazinyl-pyrimidine compounds. prepchem.com

Table 3: Common Purification Techniques

TechniquePrincipleApplicability
CrystallizationDifference in solubility of the product and impurities at different temperatures.Effective for solid products with moderate to high purity.
FiltrationSeparation of a solid from a liquid.Used to isolate the product after crystallization or precipitation.
Column ChromatographyDifferential adsorption of compounds on a stationary phase.Useful for separating complex mixtures or achieving high purity.
WashingDifferential solubility of the product and impurities in a solvent.A simple method to remove soluble impurities from a solid product.

Advanced Spectroscopic and Crystallographic Characterization of 2 Hydrazinyl N,5 Dimethylpyrimidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 2-hydrazinyl-N,5-dimethylpyrimidin-4-amine is anticipated to display distinct signals corresponding to each type of proton in the molecule. Based on the analysis of structurally similar compounds, such as substituted aminopyrimidines, a hypothetical ¹H NMR data table is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The pyrimidine (B1678525) ring proton (H-6) is expected to appear as a singlet in the aromatic region. The protons of the methyl group at the C-5 position (5-CH₃) and the N-methyl group (N-CH₃) would also likely appear as singlets, with the N-methyl protons typically resonating slightly downfield due to the electron-withdrawing effect of the nitrogen atom. The protons of the hydrazinyl group (-NHNH₂) and the amino group (-NH₂) would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-6 (pyrimidine ring) ~7.8-8.2 Singlet 1H
-NH (hydrazinyl) ~7.5-8.0 Broad Singlet 1H
-NH₂ (amino) ~5.5-6.5 Broad Singlet 2H
-NH₂ (hydrazinyl) ~4.0-5.0 Broad Singlet 2H
N-CH₃ ~2.9-3.2 Singlet 3H

Note: The chemical shifts are estimated based on data from analogous compounds and are subject to experimental verification.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyrimidine ring carbons are expected in the downfield region, characteristic of aromatic and heteroaromatic systems. For instance, data from compounds like 4-amino-6-hydroxy-2-methylpyrimidine can be used to estimate these shifts. chemicalbook.com The carbons of the methyl groups will appear in the upfield region.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (pyrimidine ring) ~160-165
C-4 (pyrimidine ring) ~155-160
C-6 (pyrimidine ring) ~150-155
C-5 (pyrimidine ring) ~110-115
N-CH₃ ~25-30

Note: The chemical shifts are estimated based on data from analogous compounds and are subject to experimental verification.

Substituted 2-hydrazinopyrimidines can exist in tautomeric forms, primarily the amino and the imino forms. ¹⁵N NMR spectroscopy is a powerful technique to investigate this tautomerism, as the chemical shifts of nitrogen atoms are highly sensitive to their chemical environment and bonding.

Studies on analogous compounds, such as 2-hydrazino-4,6-dimethylpyrimidine, have shown that these molecules predominantly exist in the amino tautomeric form in solution. rsc.orgresearchgate.net In the case of this compound, the equilibrium between the hydrazinyl (amino) and the hydrazono (imino) tautomers can be investigated by analyzing the ¹⁵N NMR chemical shifts. The nitrogen atoms of the pyrimidine ring and the exocyclic nitrogen groups would exhibit distinct chemical shifts for each tautomer. A significant difference in the chemical shifts of the ring nitrogens and the exocyclic nitrogens would be expected between the two forms, allowing for the determination of the predominant tautomer in a given solvent. rsc.orgresearchgate.net

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify proton-proton coupling networks. For this compound, this technique would primarily be used to confirm the absence of coupling for the singlet signals and to observe any potential long-range couplings, although they are expected to be weak in this system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms they are directly attached to. An HSQC spectrum would show a correlation peak between the H-6 proton and the C-6 carbon, as well as correlations for the N-CH₃ and 5-CH₃ groups with their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. An HMBC experiment would be crucial for assigning the quaternary carbons of the pyrimidine ring by observing their correlations with the methyl protons and the H-6 proton. For example, the protons of the 5-CH₃ group would be expected to show correlations to C-5 and C-6, and potentially to C-4.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FTIR, is a rapid and sensitive method for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups.

Predicted FTIR Data for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H stretching (amino and hydrazinyl) 3400-3200 Medium-Strong, Broad
C-H stretching (aromatic) 3100-3000 Medium
C-H stretching (aliphatic) 2980-2850 Medium
C=N and C=C stretching (pyrimidine ring) 1650-1550 Strong
N-H bending (amino and hydrazinyl) 1640-1580 Medium-Strong
C-H bending (methyl) 1460-1380 Medium

The presence of strong, broad bands in the 3400-3200 cm⁻¹ region would confirm the N-H stretching vibrations of the primary amino and hydrazinyl groups. The characteristic stretching vibrations of the pyrimidine ring (C=N and C=C) would be observed in the 1650-1550 cm⁻¹ range. The bending vibrations of the N-H bonds would also provide evidence for the amino and hydrazinyl functionalities.

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, composition, and crystallinity. For a molecule like this compound, a Raman spectrum would exhibit characteristic peaks corresponding to the various functional groups and the pyrimidine ring system.

Key vibrational modes that would be expected in the Raman spectrum of this compound include:

Pyrimidine Ring Vibrations: The pyrimidine ring would show a series of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Ring stretching modes, often observed between 1600 cm⁻¹ and 1300 cm⁻¹, are particularly sensitive to substitution patterns.

Hydrazinyl Group Vibrations: The N-H stretching vibrations of the hydrazinyl group (-NHNH₂) would be expected in the 3400-3200 cm⁻¹ region. N-H bending (scissoring) modes typically appear around 1650-1580 cm⁻¹.

Amine Group Vibrations: The N-H stretching of the secondary amine (-NHCH₃) would also fall in the 3500-3300 cm⁻¹ range, potentially overlapping with the hydrazinyl N-H stretches. The N-H bending vibration would be expected around 1650-1550 cm⁻¹.

Methyl Group Vibrations: The C-H stretching vibrations of the two methyl groups (-CH₃) would be observed in the 3000-2850 cm⁻¹ range. C-H bending vibrations would appear in the 1470-1350 cm⁻¹ region.

Without experimental data, a specific data table of Raman shifts and their assignments for this compound cannot be provided.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. The molecular formula of the compound is C₆H₁₁N₅. The expected monoisotopic mass can be calculated as follows:

ElementNumber of AtomsAtomic MassTotal Mass
Carbon (C)612.0000072.00000
Hydrogen (H)111.0078311.08613
Nitrogen (N)514.0030770.01535
Total 153.10148

An experimental HRMS measurement would aim to confirm this calculated exact mass, typically within a few parts per million (ppm) of accuracy, which would provide strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. While specific fragmentation data is unavailable, a plausible fragmentation pathway for protonated this compound can be proposed based on the known fragmentation of similar pyrimidine derivatives.

Potential fragmentation pathways could involve:

Loss of ammonia (B1221849) (NH₃) from the hydrazinyl or amine group.

Cleavage of the N-N bond in the hydrazinyl group.

Loss of the methyl groups as methyl radicals (•CH₃).

Ring fragmentation of the pyrimidine core.

A detailed analysis of the m/z values of the product ions would allow for the piecing together of the molecular structure.

X-ray Single Crystal Diffraction for Solid-State Molecular Architecture

X-ray single crystal diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on the molecular geometry and intermolecular interactions of this compound in the solid state. However, no published crystallographic data for this specific compound could be found.

Determination of Unit Cell Parameters and Space Group

If suitable single crystals were grown, X-ray diffraction analysis would first determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) and the space group (the symmetry of the crystal). This information is fundamental to describing the crystal structure.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Following the determination of the unit cell and space group, a full structural solution would yield the precise coordinates of each atom in the asymmetric unit. From these coordinates, detailed geometric parameters can be calculated, including:

Bond Lengths: The distances between bonded atoms (e.g., C-N, C-C, N-N, N-H, C-H). These values would provide insight into the bonding characteristics (e.g., single, double, or partial double bond character).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, N-C-C). These angles would define the local geometry around each atom.

Torsion Angles: The dihedral angles that describe the conformation of the molecule, for instance, the rotation around the C-N bond connecting the hydrazinyl group to the pyrimidine ring.

This detailed structural information is crucial for understanding the molecule's shape, steric effects, and potential for intermolecular interactions such as hydrogen bonding, which would be expected to be significant given the presence of multiple N-H donors and nitrogen acceptors.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies detailing the crystal structure of this compound. Consequently, a detailed, experimentally-derived analysis of its crystal packing and specific intermolecular interactions, such as hydrogen bonding and π-π stacking, cannot be provided at this time.

In the absence of empirical data for the title compound, a general discussion of the types of interactions that would be anticipated based on its molecular structure can be offered. The molecule possesses several functional groups capable of participating in significant intermolecular interactions:

Hydrogen Bond Donors: The hydrazinyl group (-NHNH2) and the amino group (-NHCH3) contain N-H bonds that can act as strong hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring and the nitrogen atoms of the hydrazinyl and amino groups possess lone pairs of electrons and can function as hydrogen bond acceptors.

Given this combination of donors and acceptors, it is highly probable that the crystal structure of this compound would be stabilized by an extensive network of intermolecular hydrogen bonds. These could involve interactions between the hydrazinyl and amino groups of one molecule and the pyrimidine ring nitrogen atoms of a neighboring molecule, leading to the formation of complex three-dimensional supramolecular architectures.

Interactive Data Table: Potential Intermolecular Interactions

Without experimental data, a representative table of potential interactions is provided below for illustrative purposes. The values are hypothetical and based on typical bond lengths and angles for similar molecular systems.

Donor AtomAcceptor AtomDistance (Å) (Hypothetical)Angle (°) (Hypothetical)Interaction Type
N-H (Hydrazinyl)N (Pyrimidine)2.8 - 3.2150 - 180Hydrogen Bond
N-H (Amino)N (Pyrimidine)2.9 - 3.3150 - 180Hydrogen Bond
N-H (Hydrazinyl)N (Hydrazinyl)2.9 - 3.4140 - 180Hydrogen Bond
Centroid (Pyrimidine)Centroid (Pyrimidine)3.3 - 3.8-π-π Stacking

Conformational Analysis in the Crystalline State

As no crystallographic data for this compound is available, a definitive conformational analysis in the crystalline state cannot be conducted.

The conformation of the molecule in the solid state would be dictated by the interplay of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. Key conformational features to consider would include:

Torsion Angles: The rotation around the C-N bonds connecting the hydrazinyl and N-methylamino groups to the pyrimidine ring, as well as the rotation around the N-N bond of the hydrazinyl group. These torsion angles would be influenced by the need to minimize steric hindrance while maximizing favorable hydrogen bonding and other intermolecular forces.

Interactive Data Table: Key Torsion Angles for Conformational Analysis

This table outlines the principal torsion angles that would be determined from an experimental crystal structure.

Atom 1Atom 2Atom 3Atom 4Torsion Angle Name
N (amino)C (ring)C (ring)N (ring)τ1 (Amino Group Orientation)
N (hydrazinyl)C (ring)C (ring)N (ring)τ2 (Hydrazinyl Group Orientation)
C (ring)N (hydrazinyl)N (hydrazinyl)Hτ3 (Hydrazinyl Conformation)

Without experimental data, the specific values for these torsion angles and a detailed description of the molecule's conformation in the solid state remain undetermined. Further research involving the synthesis and single-crystal X-ray diffraction of this compound is required to elucidate these structural details.

Chemical Reactivity and Derivatization Pathways of 2 Hydrazinyl N,5 Dimethylpyrimidin 4 Amine

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl substituent is a versatile functional group that readily participates in reactions to form new carbon-nitrogen and nitrogen-nitrogen bonds, leading to a diverse array of derivatives.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones and Schiff Bases

The terminal amino group of the hydrazinyl moiety in 2-hydrazinyl-N,5-dimethylpyrimidin-4-amine is expected to exhibit strong nucleophilicity, readily reacting with the electrophilic carbon of aldehydes and ketones. This condensation reaction, typically carried out in a suitable solvent like ethanol (B145695) and often catalyzed by a small amount of acid, results in the formation of the corresponding hydrazones.

The reaction proceeds through the initial nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of a stable C=N double bond, characteristic of hydrazones. A wide range of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, yielding a variety of hydrazone derivatives with different steric and electronic properties. For instance, condensation with aromatic aldehydes would yield products with extended conjugation, which may have interesting photophysical properties.

Reactant 1Reactant 2ProductConditions
This compoundAromatic Aldehyde (e.g., Benzaldehyde)N'-(phenylmethylidene)-N,5-dimethyl-2-hydrazinylpyrimidin-4-amineEthanol, catalytic acid, reflux
This compoundAliphatic Ketone (e.g., Acetone)N'-(propan-2-ylidene)-N,5-dimethyl-2-hydrazinylpyrimidin-4-amineMethanol (B129727), reflux

This table is illustrative and based on the general reactivity of hydrazines.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazoles, Pyrazolines, Triazoles, Quinoxalines)

The bifunctional nature of the hydrazinyl group makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the reaction of the hydrazinylpyrimidine with a reagent containing two electrophilic centers.

Pyrazoles and Pyrazolines: The reaction of 2-hydrazinylpyrimidines with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, is a well-established method for the synthesis of pyrazole-substituted pyrimidines. The reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. The use of α,β-unsaturated ketones as substrates would similarly lead to the formation of pyrazoline derivatives, which can subsequently be oxidized to the corresponding pyrazoles.

Triazoles: Fused triazolo[4,3-a]pyrimidine systems can be synthesized from 2-hydrazinylpyrimidines through several routes. One common method involves the reaction with carboxylic acids or their derivatives, such as orthoesters or acid chlorides. For example, treatment with formic acid leads to the formation of an N-formylhydrazinyl intermediate, which upon cyclization and dehydration, yields the unsubstituted triazolo[4,3-a]pyrimidine ring system. The interaction with cyanogen chloride can also yield 3-amino-s-triazolo[4,3-a]pyrimidines rsc.org.

HydrazinylpyrimidineReagentFused Heterocycle
This compoundAcetylacetone2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,5-dimethylpyrimidin-4-amine
This compoundEthyl acetoacetate1-(4-amino-5-methylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one
This compoundFormic AcidN,5,7-trimethyl- researchgate.netorganic-chemistry.orgtaylorandfrancis.comtriazolo[4,3-a]pyrimidin-5-amine

This table presents expected products based on known reactions of 2-hydrazinylpyrimidines.

Oxidation and Reduction Chemistry of the Hydrazinyl Group

Oxidation: The hydrazinyl group is susceptible to oxidation, and the outcome of the reaction depends on the oxidizing agent and reaction conditions. Mild oxidation of arylhydrazines can lead to the formation of diazenes. For instance, the use of oxidants like hydrogen peroxide in the presence of a catalyst can oxidize hydrazine (B178648) to nitrogen and water researchgate.netdtic.mil. The oxidation of phenylhydrazine is a complex process that can be initiated by metal cations and involves superoxide radicals as intermediates organicchemistrydata.org. In the context of this compound, controlled oxidation could potentially lead to the corresponding diazene, a reactive intermediate that could undergo further transformations. More vigorous oxidation would likely lead to the cleavage of the C-N bond and the formation of 4-amino-N,5-dimethylpyrimidine-2-ol or other degradation products.

Reduction: The hydrazinyl group itself is a reducing agent and is used in reactions such as the Wolff-Kishner reduction to convert carbonyl groups to methylene groups organicchemistrydata.org. The N-N bond in hydrazine derivatives can be cleaved under certain reductive conditions. For example, iron-mediated reduction of arylhydrazines can lead to N-N bond cleavage organic-chemistry.orgtaylorandfrancis.com. For this compound, reduction could potentially lead to the formation of 2-amino-N,5-dimethylpyrimidin-4-amine and ammonia (B1221849), although this would require harsh conditions and is not a common synthetic transformation.

Transformations at the Pyrimidine (B1678525) Ring System

The pyrimidine ring in this compound is substituted with an electron-donating amino group at the 4-position and two methyl groups at the N and 5-positions. These substituents are expected to activate the ring towards electrophilic attack and influence the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of the strongly activating 4-amino group and the weakly activating 5-methyl group should facilitate such reactions. The directing effect of these substituents would favor electrophilic attack at the C-6 position, which is ortho to the amino group and meta to the hydrazinyl group. The C-5 position is already substituted.

Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely require carefully controlled conditions to avoid side reactions on the hydrazinyl moiety. For example, nitration with a mixture of nitric and sulfuric acid could lead to oxidation of the hydrazinyl group. A plausible strategy would be to protect the hydrazinyl group, for example, by converting it to a hydrazone, before carrying out the electrophilic substitution on the pyrimidine ring.

ReactionElectrophileExpected Product
BrominationBr₂ in Acetic Acid6-bromo-2-hydrazinyl-N,5-dimethylpyrimidin-4-amine
NitrationHNO₃/H₂SO₄ (mild conditions)2-hydrazinyl-N,5-dimethyl-6-nitropyrimidin-4-amine

This table is speculative and based on the directing effects of the substituents.

Nucleophilic Aromatic Substitution on Activated Pyrimidine Positions

Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring typically requires the presence of a good leaving group, such as a halogen, and activation by electron-withdrawing groups. The parent compound, this compound, does not possess a suitable leaving group on the pyrimidine ring for a standard SNAr reaction.

However, it is conceivable to introduce a leaving group at the 6-position via electrophilic halogenation, as discussed in the previous section. The resulting 6-halo derivative could then potentially undergo nucleophilic substitution with various nucleophiles, such as amines, alkoxides, or thiolates. The rate of such a reaction would be influenced by the electronic effects of the existing substituents. The electron-donating amino and methyl groups would generally disfavor nucleophilic attack, but the electron-withdrawing nature of the pyrimidine nitrogens would still allow for the reaction to proceed, likely under forcing conditions.

An alternative strategy for activating the ring towards nucleophilic attack could involve N-oxidation of one of the ring nitrogen atoms.

Reactions Involving the N-Methyl and 5-Methyl Substituents

The N-methyl and 5-methyl groups on the pyrimidine ring are susceptible to a range of chemical transformations, providing avenues for structural modification. The reactivity of these groups is influenced by the electron-donating nature of the amino and hydrazinyl substituents, which can affect the electron density of the pyrimidine ring and the acidity of the methyl protons.

The N-methyl group can potentially undergo oxidation. While direct oxidation of the N-methyl group on this specific molecule is not extensively documented, analogous reactions on similar heterocyclic systems suggest that controlled oxidation could lead to the corresponding N-formyl or N-hydroxymethyl derivatives. The presence of the electron-rich pyrimidine ring, however, necessitates careful selection of oxidizing agents to avoid undesired ring oxidation. For instance, the oxidation of pyrimidine nucleosides has been observed with reagents like osmium tetroxide, which targets the pyrimidine ring itself nih.govnih.gov.

The 5-methyl group , being attached to a carbon atom of the pyrimidine ring, exhibits reactivity typical of methyl groups on heterocyclic systems. It can participate in several types of reactions:

Halogenation: The 5-methyl group can be a site for halogenation, particularly under free-radical conditions. The use of N-halosuccinimides (NBS, NCS) can introduce bromine or chlorine atoms, leading to 5-(halomethyl)pyrimidine derivatives. These halogenated intermediates are valuable for further synthetic transformations. Studies on the halogenation of pyrimidine-based nucleosides have shown that the C-5 position is reactive towards electrophilic halogenating agents elsevierpure.commostwiedzy.pl. Halogenation can also be facilitated by hypervalent iodine reagents under aqueous conditions rsc.org.

Oxidation: The 5-methyl group can be oxidized to various oxidation states. Mild oxidation may yield the corresponding 5-hydroxymethyl derivative, which can be further oxidized to a 5-formyl group and subsequently to a 5-carboxy group. The choice of oxidant is crucial to control the extent of oxidation. For example, the oxidation of the methyl group of 5-methylcytosine is a known biological process nih.gov.

Condensation Reactions: The protons of the 5-methyl group are weakly acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then participate in condensation reactions with various electrophiles, such as aldehydes and ketones, to form larger, more complex structures. These types of condensation reactions are a common strategy for elaborating the pyrimidine core researchgate.net.

Reaction TypeReagent/ConditionsPotential Product
N-Methyl Group
OxidationMild oxidizing agent2-hydrazinyl-N-formyl-5-methylpyrimidin-4-amine
5-Methyl Group
HalogenationN-Bromosuccinimide (NBS), light2-hydrazinyl-N-methyl-5-(bromomethyl)pyrimidin-4-amine
OxidationPotassium permanganate (KMnO4)4-(methylamino)-2-hydrazinylpyrimidine-5-carboxylic acid
CondensationStrong base, then an aldehyde (R-CHO)2-hydrazinyl-N-methyl-5-(2-hydroxy-2-R-ethyl)pyrimidin-4-amine

Design and Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies

The structural scaffold of this compound offers multiple points for modification, making it an attractive starting point for the design and synthesis of novel derivatives for structure-activity relationship (SAR) studies. The goal of such studies is to systematically alter the structure of the molecule to understand how these changes affect its biological activity.

Introduction of Diverse Substituents at the Hydrazine Nitrogen

The hydrazine moiety is a key site for derivatization due to its nucleophilic nature. The terminal nitrogen atom can react with a wide array of electrophiles to introduce diverse substituents.

Acylation and Sulfonylation: The hydrazine can be readily acylated with acid chlorides or anhydrides to form hydrazides. Similarly, reaction with sulfonyl chlorides yields sulfonohydrazides. These reactions allow for the introduction of various alkyl, aryl, and heterocyclic groups.

Condensation with Carbonyl Compounds: The hydrazine group can condense with aldehydes and ketones to form the corresponding hydrazones. This is a versatile reaction that allows for the incorporation of a wide variety of substituents.

Cyclization Reactions: The 2-hydrazinylpyrimidine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the introduction of a substituent at the hydrazine nitrogen followed by or concurrent with a cyclization step.

Pyrazolo[3,4-d]pyrimidines: Reaction of 2-hydrazinylpyrimidines with various reagents can lead to the formation of the pyrazolo[3,4-d]pyrimidine ring system. For instance, treatment with acetic anhydride can lead to a pyrazolo[3,4-d]pyrimidine derivative, which can be further reacted with hydrazine hydrate (B1144303) nih.gov. The synthesis of pyrazolo[3,4-d]pyrimidines is of significant interest due to their biological activities nih.govrsc.org.

Triazolo[4,3-c]pyrimidines and Triazolo[4,3-a]pyrimidines: Cyclocondensation of 2-hydrazinopyrimidines with reagents like cyanogen chloride or triethoxymethane can lead to the formation of triazolopyrimidine systems rsc.orgfrontiersin.org. The synthesis of these fused heterocycles is a common strategy in medicinal chemistry researchgate.netnih.gov.

ReagentResulting Derivative ClassFused Ring System (if applicable)
Acid Chloride (R-COCl)Hydrazide-
Aldehyde (R-CHO)Hydrazone-
Acetic AnhydrideAcetylhydrazide, can lead to cyclizationPyrazolo[3,4-d]pyrimidine
Cyanogen Chloride-3-Amino-s-triazolo[4,3-a]pyrimidine

Modification of the Pyrimidine Ring via Functionalization or Annulation

The pyrimidine ring itself can be modified through various chemical reactions, although the presence of activating amino and hydrazinyl groups can direct these transformations.

Electrophilic Aromatic Substitution: The electron-rich nature of the pyrimidine ring in this compound suggests that it could undergo electrophilic aromatic substitution, likely at the 6-position, which is ortho and para to the activating amino and hydrazinyl groups. However, the reactivity of the substituents themselves towards electrophiles must be considered.

Nucleophilic Aromatic Substitution: While the pyrimidine ring is generally electron-deficient, the presence of strongly activating groups makes direct nucleophilic substitution on the ring less favorable. However, if a leaving group were present on the ring, it could be displaced by a nucleophile.

Annulation Reactions: The existing functional groups on the pyrimidine ring can be utilized to build additional fused rings.

Pyrido[2,3-d]pyrimidines: The amino and methyl groups can be involved in cyclization reactions to form fused pyridopyrimidine structures. For example, reactions of aminopyrimidines with suitable precursors can lead to the formation of the pyrido[2,3-d]pyrimidine core.

Thieno[2,3-d]pyrimidines: While not a direct reaction of the starting molecule, the pyrimidine scaffold can be built upon to create thienopyrimidine derivatives, which are of interest for their biological activities.

Fused Triazines: The hydrazinyl group can participate in cyclization reactions with appropriate C-N-N or N-C-N synthons to form fused triazine rings.

Reaction TypeGeneral ApproachResulting Fused Ring System
AnnulationReaction of the 4-amino group and 5-methyl group with a suitable three-carbon synthonPyrido[2,3-d]pyrimidine
AnnulationCyclization involving the 2-hydrazinyl group with a dicarbonyl compoundPyridazino[4,5-d]pyrimidine
AnnulationBuilding a thiophene ring onto the pyrimidine core through multi-step synthesisThieno[2,3-d]pyrimidine

Theoretical and Computational Chemistry of 2 Hydrazinyl N,5 Dimethylpyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the intricacies of molecular systems. For a molecule such as 2-hydrazinyl-N,5-dimethylpyrimidin-4-amine, these calculations can elucidate its electronic structure, optimized geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely utilized computational method for studying the electronic structure of many-body systems. It has been successfully applied to a variety of hydrazine (B178648) and pyrimidine (B1678525) derivatives to understand their structural and electronic parameters. kbhgroup.inimist.maresearchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to perform geometry optimization. kbhgroup.inresearchgate.net This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

The electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. researchgate.net The MEP map, for instance, can identify the electrophilic and nucleophilic sites within the molecule, offering clues about its reactivity. kbhgroup.in

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT (B3LYP/6-311G(d,p))

ParameterBond Length (Å)Bond Angle (°)
C2-N(hydrazinyl)1.38
N(hydrazinyl)-N1.42
C4-N(amine)1.36
C5-C(methyl)1.51
N(1)-C2-N(3)
C2-N(hydrazinyl)-N
C4-N(amine)-H
C4-C5-C(methyl)

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

For more precise energy and property calculations, ab initio methods, which are based on first principles without the use of empirical parameters, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide higher accuracy for electronic energies and molecular properties. These high-level calculations are particularly valuable for studying reaction mechanisms and subtle electronic effects within the molecule.

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated, aiding in the structural elucidation of the molecule. mdpi.comnih.gov

Similarly, the vibrational frequencies in the infrared (IR) spectrum can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These theoretical frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to assign vibrational modes to specific functional groups within the this compound molecule. kbhgroup.in

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ValueAssignment
¹H NMR (ppm)8.1Pyrimidine ring H
4.5Hydrazinyl NH₂
6.2Amine NH
2.2N-methyl
2.0C5-methyl
¹³C NMR (ppm)160.5C2
162.0C4
110.0C5
158.0C6
IR (cm⁻¹)3450-3300N-H stretching (hydrazinyl, amine)
3050C-H stretching (aromatic)
2950C-H stretching (methyl)
1640C=N stretching
1580N-H bending

Note: The data in this table is hypothetical and for illustrative purposes.

Tautomerism Studies and Energetic Preferences

Tautomerism is a significant phenomenon in heterocyclic compounds, particularly those containing amino and hydrazinyl groups. For this compound, several tautomeric forms are possible, and understanding their relative stabilities is crucial for predicting its chemical behavior.

The this compound molecule can exist in different tautomeric forms, primarily involving amino-imino and hydrazino-hydrazono equilibria. nih.gov The amino form is generally favored in many aminopyrimidines. researchgate.netrsc.org Computational studies can quantify the energy differences between these tautomers, providing insight into their relative populations at equilibrium. The stability of these tautomers can be influenced by intramolecular hydrogen bonding and electronic delocalization.

For instance, the tautomeric equilibrium between the 4-amino and the 4-imino forms can be investigated. Similarly, the hydrazinyl group can exhibit tautomerism. Theoretical calculations can determine the relative energies of these forms in the gas phase.

Table 3: Hypothetical Relative Energies of Tautomers of this compound in the Gas Phase

TautomerRelative Energy (kcal/mol)
Amino-hydrazino (Canonical)0.0
Imino-hydrazino+5.2
Amino-hydrazono+8.1
Imino-hydrazono+12.5

Note: The data in this table is hypothetical and illustrates the potential energy differences between tautomers.

The surrounding solvent can have a significant impact on the tautomeric equilibrium. nih.govmdpi.com Solvents with different polarities can differentially stabilize the various tautomers, potentially shifting the equilibrium compared to the gas phase. nih.gov The Polarizable Continuum Model (PCM) is a common computational method used to simulate the effects of a solvent. nih.gov

For example, a polar protic solvent might favor a tautomer with a larger dipole moment or one that can engage in more extensive hydrogen bonding with the solvent molecules. By calculating the energies of the tautomers in different solvents, it is possible to predict how the tautomeric preferences of this compound might change in various chemical environments.

Table 4: Hypothetical Solvent Effects on the Relative Energy of the Imino-hydrazino Tautomer (relative to the Amino-hydrazino form)

SolventDielectric Constant (ε)Relative Energy (kcal/mol)
Gas Phase1+5.2
Toluene2.4+4.8
Dichloromethane8.9+3.5
Ethanol (B145695)24.6+2.1
Water78.4+1.5

Note: The data in this table is hypothetical and illustrates the potential influence of solvents on tautomeric stability.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of a ligand to its protein target.

Based on the structural features of this compound, which contains an aminopyrimidine scaffold, a key pharmacophore in many biologically active agents, it is plausible to predict its binding modes with various protein targets, particularly kinases. The aminopyrimidine moiety is a well-established "hinge-binder," forming crucial hydrogen bonds with the backbone of the hinge region in the ATP-binding site of kinases.

For instance, in studies of similar aminopyrimidine derivatives, docking simulations have consistently shown interactions with cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and insulin-like growth factor 1 receptor (IGF1R). tandfonline.comresearchgate.net It is anticipated that the N1 and the exocyclic amino group of the pyrimidine ring of this compound would form one or two hydrogen bonds with the hinge region residues of a target kinase. The dimethylaminophenyl portion of the molecule would likely extend into a hydrophobic pocket, while the hydrazinyl group could potentially form additional hydrogen bonds with nearby amino acid residues, further stabilizing the complex.

Molecular docking studies on a series of 2-aminopyrimidine (B69317) derivatives against human cyclin-dependent kinase-2 (CDK2) revealed that substitutions on the pyrimidine core significantly influence binding affinity. nih.gov Compounds with specific substitutions showed binding energies ranging from -7.4 to -7.9 kcal/mol, indicating stable interactions within the active site. nih.gov Similarly, docking of aminopyrimidine derivatives into the active sites of IGF1R and EGFR has demonstrated strong binding affinities, suggesting their potential as inhibitors. researchgate.net

Potential Protein TargetPredicted Interacting Residues (Hinge Region)Anticipated Binding Energy Range (kcal/mol)Reference Compound Class
Cyclin-Dependent Kinase 2 (CDK2)Leu83-7.0 to -8.02-Aminopyrimidines
Epidermal Growth Factor Receptor (EGFR)Met793-8.0 to -9.5Aminopyrimidine derivatives
Insulin-like Growth Factor 1 Receptor (IGF1R)Met1079-7.5 to -9.02-Aminopyrimidines
Mer/c-Met KinasePro672, Met674-8.5 to -10.02-Substituted aniline (B41778) pyrimidines

The stability of the ligand-protein complex is governed by a variety of non-covalent interactions. For this compound, these interactions are predicted to include:

Hydrogen Bonds: As mentioned, the primary hydrogen bonds are expected to form between the aminopyrimidine core and the kinase hinge region. The hydrazinyl moiety offers additional hydrogen bond donor and acceptor sites, potentially interacting with residues like glutamic acid or aspartic acid in the active site.

Hydrophobic Interactions: The methyl groups on the pyrimidine ring and the phenyl ring are likely to engage in hydrophobic interactions with non-polar amino acid residues such as leucine, valine, and isoleucine within the binding pocket.

In a study of novel pyrimidine derivatives with CDK6, various non-covalent interactions were observed, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions, which collectively stabilized the ligand in the binding site. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.

In the absence of a known crystal structure of a target protein, ligand-based pharmacophore models can be developed from a set of known active molecules. For a compound like this compound, a ligand-based pharmacophore model would likely include features such as:

A hydrogen bond acceptor (from the pyrimidine nitrogens).

A hydrogen bond donor (from the amino and hydrazinyl groups).

An aromatic ring feature (from the phenyl group).

A hydrophobic feature (from the methyl groups).

Such models are used to search large chemical databases for novel compounds with similar pharmacophoric features, which are then prioritized for biological testing. tandfonline.com

When the three-dimensional structure of a biological target is available, a structure-based pharmacophore can be generated. This model defines the key interaction points within the active site that are crucial for ligand binding. For a kinase target, a structure-based pharmacophore would typically include hydrogen bond donor and acceptor features corresponding to the hinge region residues, as well as hydrophobic and aromatic features mapping the surrounding pockets. nih.govnih.gov A study on pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors successfully used a structure-based pharmacophore to design a library of new potential inhibitors. nih.gov

Pharmacophore FeaturePotential Origin in this compoundCorresponding Protein Interaction Site
Hydrogen Bond Acceptor (HBA)Pyrimidine Ring NitrogensHinge Region Backbone NH
Hydrogen Bond Donor (HBD)Exocyclic Amino Group, Hydrazinyl GroupHinge Region Backbone C=O, Acidic Residues
Aromatic Ring (AR)Phenyl GroupAromatic Residues (Phe, Tyr, His)
Hydrophobic (HY)Methyl GroupsHydrophobic Pockets (Leu, Val, Ile)

Both ligand- and structure-based pharmacophore models serve as 3D queries for virtual screening of large compound libraries. This process can identify novel chemical scaffolds that satisfy the required pharmacophoric features but are structurally distinct from the initial lead compounds. This approach is valuable for scaffold hopping and expanding the chemical space of potential inhibitors. For this compound, a pharmacophore model could be employed to screen databases for new compounds that retain the key interaction features while possessing different core structures, potentially leading to leads with improved pharmacokinetic properties or novel intellectual property. Virtual screening of pyridine (B92270) and pyrimidine derivatives has been successfully used to identify potential CDK9 inhibitors. ijfmr.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of conformational changes and intermolecular interactions. Although specific MD simulation studies on this compound are not extensively documented in publicly available literature, we can infer its likely dynamic properties and interaction patterns based on computational studies of analogous aminopyrimidine derivatives. Such studies are crucial in drug discovery for understanding how a ligand adapts to its binding site and the stability of the resulting complex. nih.govacs.org

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds. Key dihedral angles, such as those involving the hydrazinyl group and the linkage to the pyrimidine ring, determine the spatial arrangement of the molecule. MD simulations can explore these conformational possibilities, identifying low-energy states that are predominantly populated under physiological conditions.

In the absence of specific data for this compound, a hypothetical conformational analysis would focus on the torsion angles around the C-N and N-N bonds of the hydrazinyl moiety. The flexibility of this group allows the molecule to adopt various conformations, which can be critical for its ability to bind to a biological target. The planarity of the pyrimidine ring is generally maintained, while the exocyclic amino and methyl groups can also exhibit rotational freedom.

A representative analysis of a substituted aminopyrimidine from a hypothetical MD simulation is presented below, illustrating the types of data that would be generated.

Dihedral AngleDescriptionPredominant Angle (degrees)Fluctuation Range (degrees)
τ1 (C4-N-Cα-Cβ)Rotation of the N-dimethylamino group180± 20
τ2 (C2-N-N-H)Torsion of the hydrazinyl group60± 30
τ3 (N1-C2-N-N)Rotation around the pyrimidine-hydrazinyl bond175± 15

This table is illustrative and based on typical values for similar molecular fragments.

Ligand-Target Dynamics

MD simulations are instrumental in elucidating the dynamic interactions between a ligand, such as this compound, and its biological target, often a protein kinase or enzyme. nih.govresearchgate.net These simulations can reveal the stability of the ligand in the binding pocket, the persistence of key interactions, and the conformational changes in both the ligand and the protein upon binding.

MD simulations of such a complex would track metrics like the root-mean-square deviation (RMSD) of the ligand and protein to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. mdpi.com The number and duration of hydrogen bonds between the ligand and specific residues are also monitored to quantify the strength of the interaction. mdpi.com

A summary of potential key interactions for this compound within a hypothetical kinase binding site, as would be derived from an MD simulation, is provided below.

Interaction TypeLigand MoietyProtein Residue (Hypothetical)Average Occupancy (%)
Hydrogen BondPyrimidine N1Alanine (backbone NH)85
Hydrogen BondHydrazinyl -NH2Aspartate (side chain C=O)70
Hydrogen Bond4-amino groupGlutamate (side chain C=O)65
Hydrophobic5-methyl groupLeucine, ValineN/A

This table is illustrative, presenting typical interactions for aminopyrimidine-based kinase inhibitors.

These computational insights into the conformational preferences and dynamic interactions of this compound are invaluable for rational drug design and for optimizing its potential as a therapeutic agent. mdpi.com

Mechanistic and Structure Activity Relationship Sar Investigations in Biological Contexts Non Clinical

Exploration of Molecular Mechanisms of Action

Based on the activities of related pyrimidine (B1678525) derivatives, several molecular mechanisms can be postulated for 2-hydrazinyl-N,5-dimethylpyrimidin-4-amine.

Dihydrofolate Reductase (DHFR) Inhibition:

Many DHFR inhibitors feature a 2,4-diaminopyrimidine (B92962) core structure. nih.govresearchgate.net This structural motif is crucial for mimicking the binding of the natural substrate, dihydrofolic acid. The 2-amino and 4-amino groups typically form key hydrogen bonds within the active site of the enzyme. While the title compound possesses a 2-hydrazinyl and a 4-amino group, the fundamental 2,4-diamino-like arrangement is present. The methyl groups on the pyrimidine ring and the 4-amino group would influence the compound's conformation and interaction with the enzyme's binding pocket. The hydrazinyl moiety, with its additional nitrogen atom, could potentially form extra hydrogen bonds or coordinate with active site residues, possibly affecting inhibitory potency and selectivity. Studies on pyrazolo[3,4-d]pyrimidine analogues have demonstrated that modifications of the pyrimidine core can lead to significant DHFR inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition:

The pyrimidine ring is a common scaffold in a multitude of EGFR tyrosine kinase inhibitors used in cancer therapy. nih.govresearchgate.netbohrium.com These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor. frontiersin.org The 4-anilino-pyrimidine core is a well-established pharmacophore for EGFR inhibition. Although this compound does not possess the bulky aniline (B41778) substituent, the fundamental pyrimidine structure is present. The specific substitutions on the pyrimidine ring are critical for achieving high-affinity binding. For instance, in 2-aminopyrimidine (B69317) derivatives designed as EGFR inhibitors, the substituents on the amino group and other positions on the pyrimidine ring are optimized to interact with key amino acid residues like Met793 and Lys745 in the ATP-binding site. nih.gov The hydrazinyl and methyl groups of the title compound would likely influence its binding mode and inhibitory potential against EGFR or other kinases.

Pyrimidine derivatives have been shown to interact with DNA through various modes, including intercalation and groove binding. nih.gov The planar aromatic nature of the pyrimidine ring allows it to stack between the base pairs of the DNA double helix. The substituents on the ring play a significant role in the binding affinity and mode. For example, studies on 4,6-dihydrazone pyrimidine derivatives have shown that these molecules can bind to DNA via groove binding and partial intercalation. nih.gov The hydrazone moieties in these compounds were found to form hydrogen bonds with DNA base pairs. nih.gov Similarly, the hydrazinyl group of this compound could engage in hydrogen bonding with the phosphate (B84403) backbone or the bases within the DNA grooves. The N,5-dimethyl substitutions would affect the planarity and steric hindrance, thereby influencing the strength and type of DNA interaction.

Inhibition of pyrimidine biosynthesis has been linked to the downregulation of protein synthesis. embopress.orgbiorxiv.org Specifically, blocking enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) in the de novo pyrimidine synthesis pathway can lead to pyrimidine starvation, which in turn can shut down protein translation. embopress.orgbiorxiv.org While there is no direct evidence for this compound acting as a pyrimidine synthesis inhibitor, compounds that interfere with pyrimidine metabolism can indirectly affect protein synthesis. Furthermore, some viral proteins are known to inhibit host protein synthesis, and compounds that alter pyrimidine levels have been shown to reverse this effect. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

As specific SAR studies for the title compound are unavailable, a generalized SAR can be inferred from related pyrimidine and hydrazinyl-containing molecules.

For pyrimidine-based enzyme inhibitors, the substitution pattern on the pyrimidine ring is a key determinant of activity and selectivity.

Substituents at the 2- and 4-positions: In many kinase inhibitors, a 2,4-diaminopyrimidine scaffold is crucial for hinge-binding. Modification of one of the amino groups to a hydrazinyl group could alter the hydrogen bonding pattern and steric interactions within the ATP-binding pocket. The N-methylation of the 4-amino group would also influence the hydrogen-donating capacity and could introduce steric clashes or favorable hydrophobic interactions.

Substituents at the 5-position: The 5-position of the pyrimidine ring is often modified to enhance potency and selectivity. A small alkyl group like the 5-methyl group in the title compound can fill a hydrophobic pocket in the target enzyme's active site. In a series of Pin1 inhibitors with a pyrimidine core, modifications at the 5-position significantly impacted their inhibitory activity. nih.gov

The Hydrazinyl Moiety: The reactivity and hydrogen bonding potential of the hydrazinyl group can be modulated by substitution. In studies of hydrazinyl-thiazole derivatives, modifications on the hydrazinyl linker were shown to influence the biological activity. The terminal amino group of the hydrazinyl moiety is a site for further chemical modification to generate hydrazones, which have a broad spectrum of biological activities. nih.govasianjpr.comnih.gov

The following table summarizes the general effects of structural modifications on the biological activity of pyrimidine derivatives, based on available literature.

Structural ModificationPotential Impact on Biological Activity
Substitution at 2- and 4-positions Critical for hinge-binding in kinases and interaction with DHFR active site.
Substitution at 5-position Influences potency and selectivity by interacting with hydrophobic pockets.
Hydrazinyl Group Can be derivatized to form hydrazones, leading to a wide range of biological activities.

Based on the analysis of related compounds, the key pharmacophoric features of this compound likely include:

Hydrogen Bond Donors and Acceptors: The pyrimidine ring nitrogens, the 4-amino group, and the 2-hydrazinyl group can all act as hydrogen bond donors and acceptors, which are crucial for target binding.

Aromatic/Heterocyclic Core: The pyrimidine ring serves as a rigid scaffold for the spatial orientation of the functional groups.

Hydrophobic Features: The 5-methyl group and the N-methyl group can engage in hydrophobic interactions with the target protein.

These features suggest that this compound could potentially interact with a variety of biological targets, including enzymes and nucleic acids. However, without specific experimental data for this compound, these remain informed postulations based on the broader class of pyrimidine derivatives.

Development as Chemical Probes for Biological Pathway Elucidation

There are no published studies detailing the development or use of this compound as a chemical probe for elucidating biological pathways. Chemical probes are small molecules designed to interact with a specific protein target to study its function in a cellular or organismal context.

Theoretically, the structure of this compound possesses features that could be exploited for probe development. The substituted aminopyrimidine core is a common scaffold in kinase inhibitors, suggesting potential for targeting ATP-binding sites of enzymes. The hydrazinyl group (-NHNH2) is a reactive functional handle. It could be used for covalent modification of a target protein or for "tagging" the molecule with a reporter group, such as a fluorophore or a biotin (B1667282) tag, via chemical ligation techniques. Such a tagged probe would enable researchers to visualize the target protein within a cell, pull it out of a complex mixture to identify binding partners, or quantify its abundance, thereby helping to elucidate its role in biological pathways.

However, without experimental validation, the suitability of this specific compound as a chemical probe, including its potency, selectivity, and cell permeability, remains entirely hypothetical.

Applications in Diversity-Oriented Synthesis for Biological Screening Libraries

No specific examples of this compound being used as a scaffold or building block in diversity-oriented synthesis (DOS) for the creation of biological screening libraries are found in the scientific literature. DOS is a strategy used to create collections of structurally diverse small molecules to screen for new biological activities.

From a synthetic chemistry perspective, this compound is a potentially valuable building block for such libraries. The key feature is the reactive hydrazinyl moiety. This group can readily undergo condensation reactions with a wide variety of carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is robust and typically proceeds under mild conditions, making it ideal for high-throughput library synthesis.

By reacting this compound with a diverse collection of aldehydes and ketones, a large library of distinct hydrazone derivatives could be rapidly assembled. Each derivative would maintain the core 2,5-dimethylpyrimidin-4-amine (B42788) structure while varying the substituent introduced via the carbonyl partner. This approach would generate significant molecular diversity around a privileged heterocyclic core, creating a library of compounds suitable for screening against various biological targets, such as enzymes or receptors, in the search for new lead compounds for drug discovery. Despite this theoretical potential, its practical application in a published DOS program has not been reported.

Future Perspectives and Interdisciplinary Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Data-driven machine learning models, particularly quantitative structure-activity relationships (QSARs), can be developed by curating datasets of pyrimidine (B1678525) derivatives to predict the biological activities of newly designed analogs of 2-hydrazinyl-N,5-dimethylpyrimidin-4-amine. researchgate.netacs.org These models can help in understanding the complex relationships between the molecular structure of pyrimidine derivatives and their functional properties, guiding the synthesis of more potent and selective compounds.

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives is an area ripe for innovation through the adoption of advanced synthetic methodologies. Flow chemistry, for instance, offers a promising alternative to traditional batch synthesis, enabling more efficient, scalable, and safer production. mdpi.comresearchgate.netyoutube.comnih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow setup can lead to higher yields and purity of the final product.

Furthermore, the application of photoredox catalysis in the functionalization of pyrimidine rings presents an exciting frontier. acs.orgstrath.ac.ukotago.ac.nz This technique utilizes visible light to initiate chemical reactions, offering a greener and more selective approach to modifying the core structure of this compound. Such methodologies could unlock novel reaction pathways and facilitate the creation of a diverse library of derivatives with unique properties.

Exploration of Materials Science Applications

The unique structural features of this compound, particularly its nitrogen-rich heterocyclic core and hydrazine (B178648) moiety, make it a compelling candidate for applications in materials science. One area of significant potential is in the development of coordination polymers. auctoresonline.orgnih.govrsc.orgrsc.orgnih.gov The nitrogen atoms in the pyrimidine ring and the hydrazine group can act as coordination sites for metal ions, leading to the formation of one-, two-, or three-dimensional networks with interesting magnetic, porous, or catalytic properties.

Another avenue of exploration lies in the field of nonlinear optical (NLO) materials. Pyrimidine derivatives have been investigated for their NLO properties, which are crucial for applications in photonics and optoelectronics. nih.govrsc.orgresearchgate.netnih.govbeilstein-journals.orgresearchgate.net By strategically modifying the structure of this compound to enhance its molecular hyperpolarizability, it may be possible to develop novel NLO materials with superior performance.

Novel Applications in Agrochemical Research and Plant Growth Regulation

The pyrimidine scaffold is a well-established pharmacophore in agrochemical research, with many derivatives exhibiting insecticidal, fungicidal, and herbicidal activities. mdpi.comrsc.orgresearchgate.netmdpi.commissouri.eduyoutube.commdpi.com Future research on this compound could focus on its potential as a novel agrochemical. Screening its derivatives against a wide range of agricultural pests and pathogens could lead to the discovery of new and effective crop protection agents.

Beyond crop protection, there is a growing interest in the use of pyrimidine derivatives as plant growth regulators. mdpi.comrsc.orgmdpi.commissouri.eduyoutube.commdpi.com Studies have shown that certain pyrimidines can influence plant development, including root and shoot growth, and enhance stress tolerance. Investigating the effect of this compound on various plant species could unveil its potential to improve crop yields and resilience.

Synergistic Approaches Combining Computational and Experimental Research

The future of research on this compound will undoubtedly be shaped by a synergistic approach that combines computational modeling and experimental validation. mdpi.comnih.govrsc.orgmdpi.comresearchgate.net In silico studies, including molecular docking and molecular dynamics simulations, can provide valuable insights into the potential interactions of the compound with biological targets or its behavior within a material matrix. mdpi.comnih.govresearchgate.net

These computational predictions can then guide targeted experimental work, such as the synthesis of specific derivatives and their evaluation in biological assays or material characterization studies. This iterative cycle of computational design and experimental feedback will be crucial for accelerating the discovery and development of new applications for this compound and its analogs, ensuring a more efficient and impactful research trajectory.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.